molecular formula C15H24O3Si B13451772 3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid

3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid

Cat. No.: B13451772
M. Wt: 280.43 g/mol
InChI Key: LLPBCBGIDCIMCB-UHFFFAOYSA-N
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Description

3-{4-[(tert-Butyldimethylsilyl)oxy]phenyl}propanoic acid is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as an intermediate, which acts as a reactive silylating agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), amines (RNH2)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols.

Mechanism of Action

The mechanism of action of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid involves the protection of hydroxyl groups via silylation. The TBDMS group provides steric hindrance, which prevents unwanted side reactions and enhances the stability of the compound. The silylation reaction proceeds through the formation of a pentavalent silicon intermediate, driven by the formation of a strong Si-F bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid is unique due to its combination of a TBDMS-protected phenyl ring and a propanoic acid moiety. This structural feature provides both stability and reactivity, making it a valuable compound in various synthetic and research applications.

Biological Activity

3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid is a synthetic compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C15H24O3Si
  • Molecular Weight : 284.43 g/mol
  • CAS Number : 1078-61-1

The biological activity of this compound is primarily attributed to its anti-inflammatory and immunomodulatory properties. The compound has been shown to affect cytokine production in peripheral blood mononuclear cells (PBMC), influencing both innate and adaptive immune responses.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Observation Reference
Cytokine ModulationDecreases TNF-α production by 44-60% in PBMC cultures.
Antiproliferative ActivityInhibits PBMC proliferation by approximately 25% at high doses.
Immunomodulatory EffectsIncreases IL-10 levels, suggesting a potential role in chronic inflammation relief.
ToxicityExhibits low toxicity; cell viability remains above 90% at tested concentrations.

Case Studies and Research Findings

Recent studies have explored the compound's potential in various therapeutic contexts:

  • Anti-inflammatory Research :
    • A study investigated the effects of this compound on cytokine release from PBMCs stimulated with lipopolysaccharides (LPS). The results indicated significant inhibition of TNF-α and IFN-γ production, highlighting the compound's potential as an anti-inflammatory agent .
  • Antiproliferative Effects :
    • The compound demonstrated an ability to inhibit cell proliferation in vitro, suggesting potential applications in cancer therapy or other proliferative disorders. This was particularly noted at higher concentrations where a marked reduction in viable cell counts was observed .
  • Immunomodulation :
    • The modulation of IL-10 levels by the compound indicates its role in promoting anti-inflammatory pathways, which may be beneficial for conditions characterized by chronic inflammation .

Discussion

The findings surrounding this compound suggest that it possesses significant biological activity with implications for therapeutic use. Its ability to modulate immune responses and inhibit inflammatory cytokines positions it as a candidate for further investigation in clinical settings.

Properties

Molecular Formula

C15H24O3Si

Molecular Weight

280.43 g/mol

IUPAC Name

3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoic acid

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-13-9-6-12(7-10-13)8-11-14(16)17/h6-7,9-10H,8,11H2,1-5H3,(H,16,17)

InChI Key

LLPBCBGIDCIMCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCC(=O)O

Origin of Product

United States

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